N,N'-bis(4-bromophenyl)propanediamide
CAS No.: 105678-71-5
VCID: VC0010863
Molecular Formula: C15H12Br2N2O2
Molecular Weight: 412.08 g/mol
* For research use only. Not for human or veterinary use.
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Description | N,N'-bis(4-bromophenyl)propanediamide is an organic compound with the molecular formula C15H12Br2N2O2. It consists of two bromophenyl groups attached to a propanediamide backbone, making it part of the amide class of compounds. The presence of bromine atoms enhances its reactivity and potential biological activity. It serves as a building block in synthesizing complex organic molecules and is a versatile reagent in organic chemistry due to its capacity to undergo substitution and coupling reactions. This compound is explored in materials science for creating new materials, such as polymers and resins, with enhanced mechanical and thermal properties. Research indicates N,N'-bis(4-bromophenyl)propanediamide exhibits biological activities, including potential as an antimicrobial and anticancer agent. The brominated phenyl groups facilitate interactions with biological targets, potentially inhibiting specific enzymes or receptors involved in disease processes. Studies have demonstrated its effectiveness in inhibiting bacterial growth and inducing apoptosis in cancer cells. It has also been investigated as a corrosion inhibitor for Q235 steel in sulfuric acid solutions, showing potential in industrial applications. Similar compounds include N,N’-bis(4-chlorophenyl)propanediamide, which has chlorine atoms instead of bromine, and N,N’-bis(4-fluorophenyl)propanediamide, containing fluorine atoms. N,N'-bis(4-bromophenyl)propanediamide is unique because the bromine atoms impart specific reactivity and properties, as bromine atoms are larger and more polarizable than chlorine or fluorine, influencing the compound’s behavior in chemical reactions and interactions. |
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CAS No. | 105678-71-5 |
Product Name | N,N'-bis(4-bromophenyl)propanediamide |
Molecular Formula | C15H12Br2N2O2 |
Molecular Weight | 412.08 g/mol |
IUPAC Name | N,N'-bis(4-bromophenyl)propanediamide |
Standard InChI | InChI=1S/C15H12Br2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21) |
Standard InChIKey | PRVAKTGWODYESP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Br)Br |
Canonical SMILES | C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Br)Br |
PubChem Compound | 2306420 |
Last Modified | Jul 17 2023 |
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